

Application Notes: **Methyl 2-(hydroxymethyl)acrylate** (MHMA) in Dental Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(hydroxymethyl)acrylate*

Cat. No.: *B095389*

[Get Quote](#)

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA), CAS number 15484-46-5, is a functional monomer with potential applications in the formulation of advanced dental materials.^[1] Its chemical structure, which features both a polymerizable acrylate group and a reactive primary hydroxyl group, makes it a candidate for use in dental composites, adhesives, and coatings. The hydroxyl group can enhance hydrophilicity, improve adhesion to tooth structures, and serve as a site for further chemical modification. These application notes provide an overview of MHMA's properties, potential applications, and detailed protocols for its synthesis and evaluation in dental resin systems.

Properties of **Methyl 2-(hydroxymethyl)acrylate**

MHMA is a colorless liquid organic compound used in the synthesis of polymers.^[2] Its key properties are summarized below:

Property	Value	Reference
CAS Number	15484-46-5	[2][3]
Molecular Formula	C ₅ H ₈ O ₃	[2][3]
Molecular Weight	116.12 g/mol	[2]
Density	1.129 g/cm ³	[2]
Systematic Name	Methyl 2-(hydroxymethyl)prop-2-enoate	[1]

Potential Applications in Dental Materials

Dental Adhesives and Composites

The primary appeal of MHMA in dental materials lies in its bifunctional nature. Like other hydroxyl-containing methacrylates such as 2-hydroxyethyl methacrylate (HEMA), the hydroxyl group of MHMA is hydrophilic.[4] This property can facilitate better wetting and infiltration into the demineralized collagen network of dentin, a crucial step for forming a durable hybrid layer in dental bonding.[5]

MHMA can be employed as a reactive diluent to reduce the viscosity of highly viscous dimethacrylate monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), which is a common component in dental composites.[6] By replacing or supplementing traditional diluents like triethylene glycol dimethacrylate (TEGDMA), MHMA could potentially enhance the adhesive properties of the resin matrix.

Biocompatibility Considerations

The biocompatibility of any leachable component from a dental restoration is of paramount importance. Unpolymerized monomers can leach into the oral environment and may cause cytotoxic effects or allergic reactions.[7][8] Studies on various acrylates and methacrylates have indicated that the presence of a hydroxyl group may enhance cytotoxicity.[4] Therefore, the cytotoxic potential of MHMA must be rigorously evaluated. The typical cytotoxicity ranking for common dental monomers is: BisGMA > urethane dimethacrylate (UDMA) > TEGDMA > HEMA > methyl methacrylate (MMA).[4][9] Any formulation containing MHMA would require thorough testing to determine its specific biological risk profile.

Comparative Data of Conventional Dental Resins

Disclaimer: The following tables summarize typical performance data for conventional dental resin composites and adhesives. Specific data for MHMA-containing formulations are not readily available in the cited literature and require experimental validation using the protocols provided below.

Table 1: Typical Mechanical Properties of Dental Resin Composites

Property	Typical Value Range	Factors of Influence	Reference
Flexural Strength	80 - 120 MPa	Filler loading, particle size, matrix composition	[10][11]
Flexural Modulus	8 - 15 GPa	Filler loading, matrix composition	[10][11]
Fracture Toughness	1.0 - 2.5 MPa·m ^{1/2}	Filler loading, silanization, matrix composition	[10][12]

Table 2: Typical Bond Strength and Water Sorption of Dental Adhesives

Property	Typical Value Range	Factors of Influence	Reference
Microtensile Bond Strength (μTBS) to Dentin	10 - 40 MPa	Adhesive chemistry (e.g., 10-MDP), etching technique, substrate condition	[13][14]
Water Sorption	10 - 40 μg/mm ³	Monomer hydrophilicity (e.g., HEMA content), polymer network crosslink density	[15][16]
Water Solubility	1 - 8 μg/mm ³	Leaching of unreacted monomers, filler dissolution	[15][16]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(hydroxymethyl)acrylate

This protocol is adapted from the Baylis-Hillman reaction method for synthesizing α -(hydroxymethyl)acrylates.[17]

Materials:

- Methyl acrylate
- Paraformaldehyde
- 1,4-diazabicyclo[2.2.2]octane (DABCO) - Catalyst
- Tetrahydrofuran (THF) - Solvent
- Phosphoric acid (1 mol/L)
- Sodium carbonate solution (30%)

- Dichloromethane (DCM) for extraction
- Magnesium sulfate (anhydrous) for drying

Procedure:

- Prepare Formalin Solution: In a reaction flask, mix paraformaldehyde, water, and a catalytic amount of 1 mol/L phosphoric acid. Seal the flask, stir, and heat to approximately 95°C for 4 hours until the paraformaldehyde depolymerizes into a clear formalin solution. Cool to room temperature.[17]
- Reaction Setup: In a larger reaction flask, dissolve methyl acrylate and the catalyst DABCO in THF. Stir at room temperature until fully dissolved.[17]
- Reaction: Slowly add the prepared formalin solution to the acrylate/DABCO mixture. Heat the reaction to 80-85°C. During the reaction, add 30% sodium carbonate solution dropwise to maintain a slightly alkaline pH.[17]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (DCM).[3]
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by vacuum distillation to yield pure **Methyl 2-(hydroxymethyl)acrylate**.[18]

Protocol 2: Formulation of an Experimental Dental Adhesive

Materials:

- **Methyl 2-(hydroxymethyl)acrylate (MHMA)** - Adhesive monomer
- Bisphenol A-glycidyl methacrylate (Bis-GMA) - Base monomer
- 2-Hydroxyethyl methacrylate (HEMA) - Co-monomer/Wetting agent
- Camphorquinone (CQ) - Photoinitiator
- Ethyl-4-dimethylaminobenzoate (EDMAB) - Co-initiator
- Ethanol/Water - Solvent

Procedure:

- In a light-protected container (e.g., an amber vial), combine the monomers (Bis-GMA, HEMA, and the experimental MHMA) in the desired weight ratio (e.g., 40% Bis-GMA, 25% HEMA, 5% MHMA).
- Add the solvent system (e.g., 30% ethanol). Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
- Add the photoinitiator system, typically 0.5 wt% Camphorquinone and 1.0 wt% EDMAB relative to the total monomer weight.
- Continue stirring in the dark until all components are completely dissolved.
- Store the final adhesive formulation in a sealed, light-protected container at 4°C.

Protocol 3: Microtensile Bond Strength (μ TBS) Testing

This protocol describes the evaluation of the bond strength of an experimental adhesive to dentin.

Materials & Equipment:

- Extracted human third molars (stored in saline or distilled water)
- Experimental dental adhesive

- Restorative resin composite
- 37% Phosphoric acid etchant
- Low-speed diamond saw with a diamond-wafering blade
- Universal testing machine (e.g., Instron) with a microtensile testing jig
- Cyanoacrylate glue

Procedure:

- **Tooth Preparation:** Embed the molars in acrylic resin. Using a mechanical grinder, remove the occlusal enamel to expose a flat, mid-coronal dentin surface. Polish the surface with 600-grit SiC paper under running water for 60 seconds to create a standardized smear layer.[19]
- **Adhesive Application:** Apply the experimental adhesive to the prepared dentin surface according to the desired protocol (e.g., etch-and-rinse or self-etch). For an etch-and-rinse approach, etch the dentin with 37% phosphoric acid for 15 seconds, rinse for 30 seconds, and gently air-dry, leaving the surface visibly moist. Apply the adhesive, gently air-thin for 5 seconds, and light-cure for 20-40 seconds with an LED curing unit.
- **Composite Buildup:** Build a 5 mm high crown of restorative composite on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.
- **Storage:** Store the restored teeth in distilled water at 37°C for 24 hours.[19]
- **Specimen Sectioning:** Using the low-speed diamond saw under water cooling, section the tooth serially in both x and y directions to create resin-dentin sticks with a cross-sectional area of approximately 1.0 mm².
- **Testing:** Attach individual sticks to the testing jig with cyanoacrylate glue. Load the specimen into the universal testing machine and apply a tensile force at a crosshead speed of 1 mm/min until fracture.[19]
- **Calculation:** Record the force at fracture (in Newtons). Measure the cross-sectional area of the fractured interface with a digital caliper. Calculate the μ TBS in Megapascals (MPa) by

dividing the force by the area.

Protocol 4: Water Sorption and Solubility Testing (ISO 4049)

This protocol determines the amount of water absorbed and dissolved by a polymerized resin.
[\[20\]](#)[\[21\]](#)

Materials & Equipment:

- Experimental resin formulation
- Stainless-steel mold (15 mm diameter, 1.0 mm thickness)
- Mylar strips
- LED curing unit
- Desiccators with fresh silica gel
- Analytical balance (accurate to 0.01 mg)
- Oven/Incubator at 37°C

Procedure:

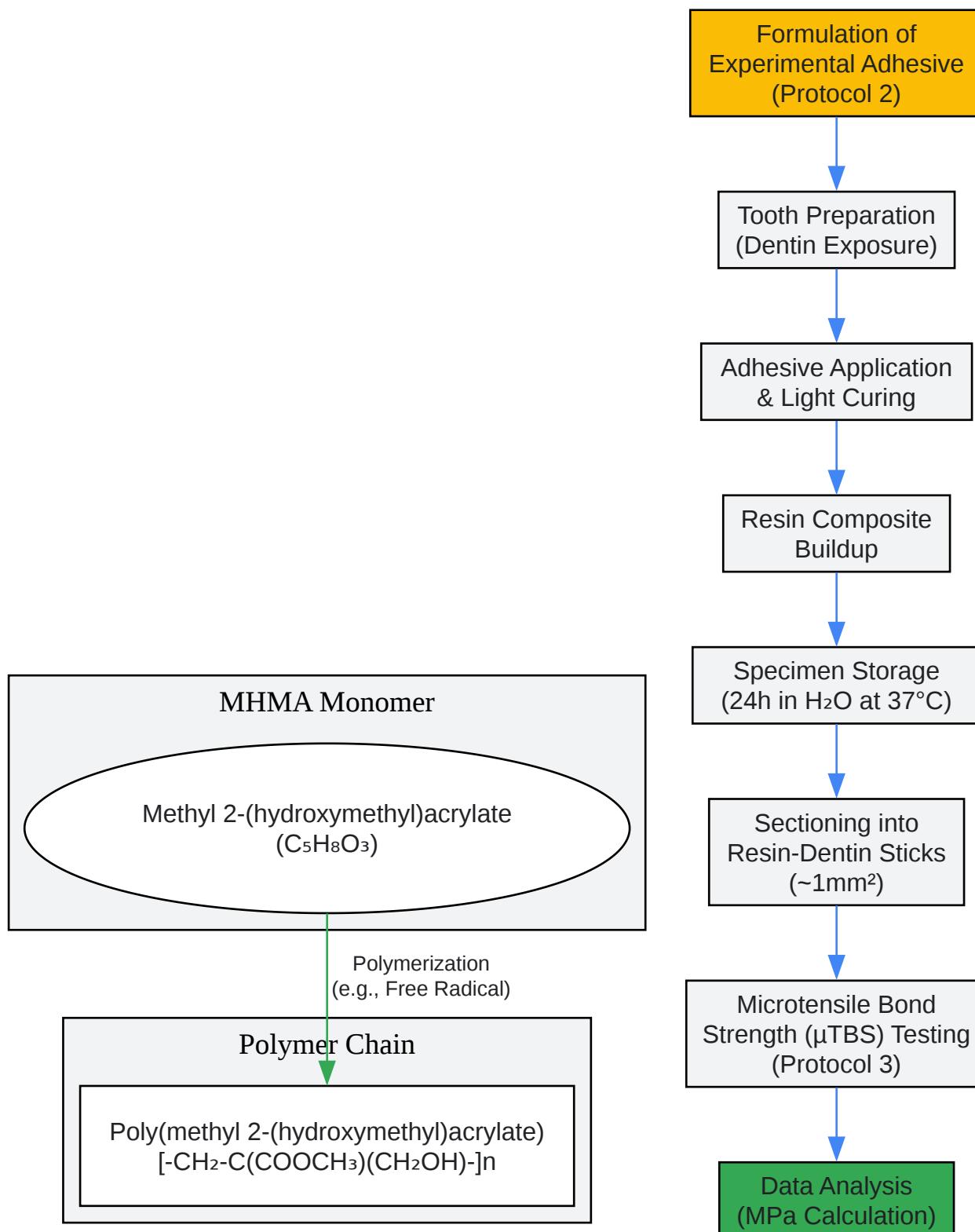
- Specimen Preparation: Fabricate at least five disc-shaped specimens using the stainless-steel mold. Place a Mylar strip on either side of the mold, fill with the experimental resin, and light-cure from both sides as per the manufacturer's recommendations.
- Initial Conditioning: Place the prepared discs in a desiccator maintained at 37°C. Weigh the discs daily until a constant mass (m_1) is achieved (variation of <0.1 mg in 24 hours).
- Water Immersion: Immerse the conditioned discs in individual containers with distilled water at 37°C for 7 days (or until equilibrium is reached).
- Saturated Mass: After the immersion period, remove the discs, blot away surface water, wave in the air for 15 seconds, and weigh to obtain the saturated mass (m_2).

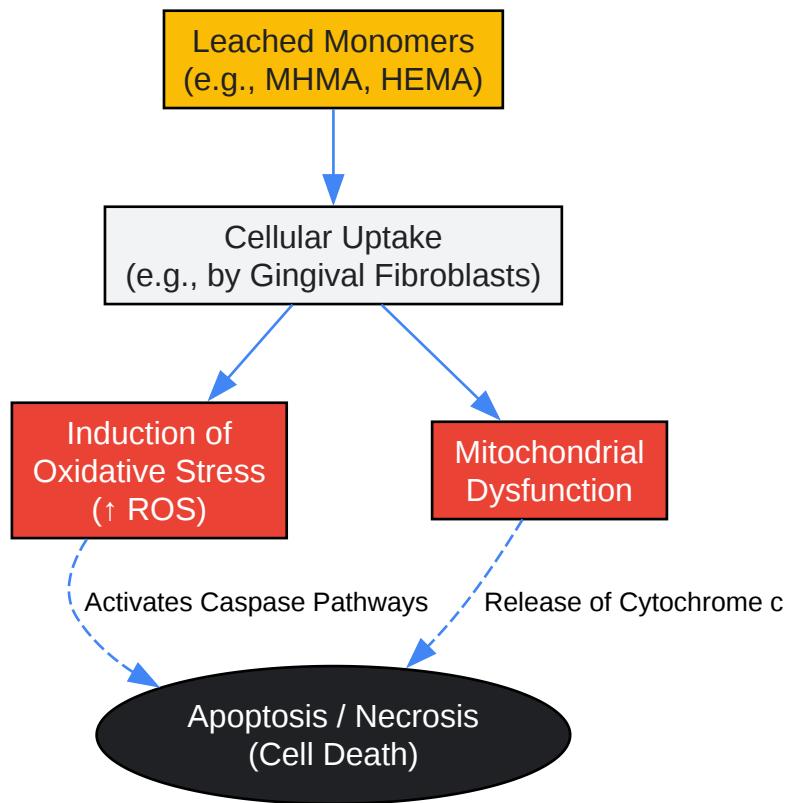
- Reconditioning: Return the discs to the desiccator at 37°C and recondition them until a new constant mass (m_3) is achieved.
- Calculations:
 - Calculate the volume (V) of each disc in mm³.
 - Water Sorption (W_{sp}) in µg/mm³ is calculated as: $W_{sp} = (m_2 - m_3) / V$
 - Water Solubility (W_{sl}) in µg/mm³ is calculated as: $W_{sl} = (m_1 - m_3) / V$

Protocol 5: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the effect of leached components from a polymerized resin on the viability of cultured cells (e.g., human gingival fibroblasts).[\[9\]](#)[\[22\]](#)

Materials & Equipment:


- Polymerized resin discs (prepared as in Protocol 4)
- Human Gingival Fibroblasts (HGFs) or other relevant cell line
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate spectrophotometer (reader)


Procedure:

- Eluate Preparation: Prepare eluates by incubating the sterilized, polymerized resin discs in a complete cell culture medium for 24 or 72 hours at 37°C. The ratio of the specimen surface area to the medium volume should be standardized (e.g., 3 cm²/mL).

- Cell Seeding: Seed HGFs into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Cell Exposure: Remove the culture medium and replace it with various concentrations of the prepared eluate (e.g., 100%, 50%, 25%, 12.5% diluted in fresh medium). Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).
- Incubation: Incubate the cells with the eluates for 24 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Assay:
 - Remove the eluates and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
 - Incubate for 4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
 - Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculation: Express the cell viability as a percentage relative to the negative control group.
$$\text{Viability (\%)} = (\text{Absorbance_Sample} / \text{Absorbance_Control}) * 100.$$

Visualizations

[Click to download full resolution via product page](#)

References

- 1. Buy Methyl 2-(hydroxymethyl)acrylate | 15484-46-5 [smolecule.com]
- 2. Methyl 2-(hydroxymethyl)acrylate, stabilized with BHT | 15484-46-5 | FM140462 [biosynth.com]
- 3. Methyl 2-(hydroxymethyl)acrylate | 15484-46-5 [chemicalbook.com]
- 4. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dentaladvisor.com [dentaladvisor.com]
- 6. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 7. Toxicity of methyl methacrylate in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
- 10. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijrpr.com [ijrpr.com]
- 13. tafpublications.com [tafpublications.com]
- 14. Comparison of Different Universal Adhesive Systems on Dentin Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Evaluation of Water Sorption/Solubility on Various Acrylic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorption and solubility of resin-based restorative dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 18. CN106336357A - Preparation method of 2-hydroxymethyl methyl acrylate - Google Patents [patents.google.com]
- 19. Bond strength of different adhesive systems to dental hard tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity of dental self-curing resin for a temporary crown: an in vitro study [e-jyms.org]
- To cite this document: BenchChem. [Application Notes: Methyl 2-(hydroxymethyl)acrylate (MHMA) in Dental Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095389#application-of-methyl-2-hydroxymethyl-acrylate-in-dental-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com